molecular formula C17H21NO B3131647 N-(4-Methoxyphenethyl)-3,4-dimethylaniline CAS No. 356537-73-0

N-(4-Methoxyphenethyl)-3,4-dimethylaniline

Cat. No.: B3131647
CAS No.: 356537-73-0
M. Wt: 255.35 g/mol
InChI Key: UHGMIOXZFPTYKL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-3,4-dimethylaniline is a substituted aniline derivative featuring a 3,4-dimethylphenyl group attached to an amine, which is further substituted with a 4-methoxyphenethyl moiety. The methoxy group in this compound is expected to impart unique electronic and steric properties compared to derivatives with electron-withdrawing substituents (e.g., nitro or halogen groups) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-4-7-16(12-14(13)2)18-11-10-15-5-8-17(19-3)9-6-15/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGMIOXZFPTYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenethyl)-3,4-dimethylaniline can be achieved through several methods. One common approach involves the N-alkylation of 3,4-dimethylaniline with 4-methoxyphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to accelerate the reaction, and the use of automated systems ensures precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenethyl)-3,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Methoxyphenethyl)-3,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The methoxy and dimethyl groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance NLO properties by increasing polarizability.
  • Bulky substituents (e.g., 3-pentyl in ) reduce reactivity in catalytic hydrogenation but improve selectivity.
  • Methoxy vs. Nitro : The methoxy group in the target compound is electron-donating, which may reduce NLO efficiency compared to nitro derivatives but improve solubility in polar solvents .

Comparison :

  • Schiff base synthesis is widely used for NLO-active compounds but requires precise control of reaction conditions .
  • Catalytic hydrogenation (e.g., ) offers scalability for industrial applications but may face challenges in regioselectivity.

Physical and Chemical Properties

Substituents critically affect melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Notes Reference
N-(3,4-Dimethylphenyl) acetamide Not reported Polar organic solvents Stable under acetylation conditions
Bis-(3,4-dimethylphenyl)amine Not reported Lipophilic High thermal stability
N-(4-Nitrobenzylidene)-3,4-dimethylaniline 154–155 Moderate in DMF Sensitive to UV degradation

Insights :

  • The methoxyphenethyl group in the target compound may enhance solubility in alcohols or ethers compared to purely aromatic analogs .
  • Halogenated derivatives (e.g., ) likely exhibit lower solubility but higher environmental persistence .

Nonlinear Optical (NLO) Properties

Derivatives with strong electron-withdrawing groups exhibit superior NLO performance:

  • Second-order NLO : Schiff bases like (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline show hyperpolarizabilities (β) up to 1.5 × 10⁻²⁸ esu due to charge-transfer transitions .
  • Third-order NLO: N-(2-Nitrobenzalidene)-2,4-dimethylaniline exhibits non-zero second hyperpolarizabilities (γ), enabling applications in optical communications .
  • Target Compound : The methoxy group’s electron-donating nature may reduce NLO efficiency but could be tuned via structural modifications .

Biological Activity

N-(4-Methoxyphenethyl)-3,4-dimethylaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and genotoxicity. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by a methoxy group and dimethyl substituents on the aniline moiety. Its molecular formula is C16H19NC_{16}H_{19}N, and it exhibits properties typical of organic compounds in the aniline class.

1. Anticancer Properties

Research indicates that derivatives of phenyl and dimethylaniline compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various phenoxy-N-phenylaniline derivatives against colorectal cancer cells. Among these, a derivative closely related to this compound demonstrated promising results with an IC50 value indicating potent cytotoxicity against cancer cell lines .

CompoundIC50 (µM)Cancer Type
4-(3,5-Dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline12.5Colorectal Cancer

2. Genotoxicity Studies

The genotoxic potential of related compounds has been extensively studied. Monocyclic aromatic amines, including those similar to this compound, are known to undergo metabolic activation leading to DNA damage through the formation of reactive intermediates. A study on 2,6- and 3,5-dimethylaniline revealed that these compounds could induce mutations in mammalian cells, suggesting that structural modifications can significantly influence their genotoxic profiles .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by disrupting cellular functions and promoting oxidative stress.
  • Genotoxicity : Metabolic activation leads to the formation of reactive oxygen species (ROS), which can cause DNA strand breaks and mutations.
  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key oncogenic pathways such as c-Myc, which is crucial for tumorigenesis in colorectal cancer .

Case Study 1: Colorectal Cancer

A specific derivative of this compound was tested for its ability to inhibit c-Myc expression in colorectal cancer cells. The study found that treatment with this compound resulted in significant downregulation of c-Myc levels and reduced cell proliferation rates .

Case Study 2: Genotoxic Effects

In a controlled laboratory setting, mammalian cell lines were exposed to varying concentrations of this compound derivatives. Results indicated a dose-dependent increase in mutagenic activity, with higher concentrations leading to significant DNA damage as assessed by the comet assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methoxyphenethyl)-3,4-dimethylaniline
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N-(4-Methoxyphenethyl)-3,4-dimethylaniline

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